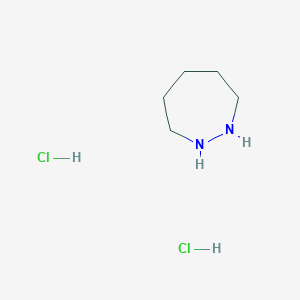

1,2-Diazepane dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazepane;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c1-2-4-6-7-5-3-1;;/h6-7H,1-5H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGHVSFUCCKIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1,2 Diazepane Ring Systems

Strategic Approaches to Ring Construction

The formation of the 1,2-diazepane ring can be broadly categorized into three main strategies: the construction of the ring from linear, acyclic molecules (de novo synthesis), the transformation of existing heterocyclic rings, and the use of cascade or annulation reactions to build the seven-membered ring in a controlled manner.

De novo synthesis offers a direct and often versatile approach to the 1,2-diazepane core, starting from readily available acyclic precursors. Several key classes of starting materials have been successfully employed in this regard.

1,5-Diketones: The cyclocondensation of 1,5-dicarbonyl compounds with hydrazine and its derivatives is a classical and effective method for the synthesis of 1,2-diazepine rings. This approach allows for the introduction of a variety of substituents on the diazepine (B8756704) core, depending on the nature of the starting diketone. A two-step approach for synthesizing 2,3-benzodiazepines, which are structurally related to 1,2-diazepanes, involves the oxidation of substituted indenes to 1,5-diketones, followed by their cyclocondensation with hydrazine hydrate. youtube.com The optimization of reaction conditions, such as the use of acetic acid as a promoter, can significantly improve the yield of the desired 2,3-benzodiazepine. youtube.com

α-Halogenohydrazones: α-Halogenated N-acylhydrazones have been utilized as precursors for the construction of diazepine-containing spiroindolines through a base-promoted annulation reaction with isatin-derived Morita-Baylis-Hillman (MBH) carbonates. chemrxiv.orgnih.gov This formal [4+3] annulation proceeds via the in situ generation of an allylic ylide, followed by nucleophilic substitution, Michael addition, and elimination processes. nih.gov Both α-chloro- and α-bromo-N-acylhydrazones can be effectively used in this reaction. chemrxiv.org

N-Nitroso-2-alkoxyamine aldehydes: A notable application of N-nitroso-2-alkoxyamine aldehydes in the synthesis of 1,2-diazepines has been demonstrated. nih.gov These precursors, which can be generated from the selective cleavage and functionalization of inert C-N bonds in cyclic amines, undergo efficient transformation to afford 4-substituted 1,2-diazepines, showcasing a facile construction of the seven-membered ring. nih.gov

| Acyclic Precursor | Reaction Type | Product | Reference(s) |

| 1,5-Diketones | Cyclocondensation with hydrazine | 1,2-Diazepines/Benzodiazepines | youtube.com |

| α-Halogenohydrazones | [4+3] Annulation with MBH carbonates | Diazepine-containing spiroindolines | chemrxiv.orgnih.gov |

| N-Nitroso-2-alkoxyamine aldehydes | Intramolecular cyclization | 4-Substituted 1,2-diazepines | nih.gov |

The transformation of pre-existing heterocyclic rings into the 1,2-diazepane system is a powerful strategy that leverages the reactivity of the starting heterocycle to achieve skeletal rearrangement and expansion.

Cyclobutenones: An efficient approach to monocyclic 1,2-diazepines involves the formal diazomethylene insertion into the C–C bond of cyclobutenones. researchgate.net This reaction proceeds through a tandem electrocyclization process, initiated by the reaction of the cyclobutenone with lithiodiazoacetate. The key steps involve an oxy anion-accelerated 4π-ring opening of the cyclobutene, followed by an 8π-ring closure of the resulting diazo-diene intermediate to furnish the 1,2-diazepine ring. researchgate.net

Pyridines: A unified and standardized one-pot sequence has been developed to convert pyridine derivatives into 1,2-diazepines by the insertion of a nitrogen atom. researchgate.net This skeletal transformation relies on the in situ generation of 1-aminopyridinium ylides, which then undergo rearrangement under UV light irradiation to yield the seven-membered diazepine ring. researchgate.net This method is notable for its mild and user-friendly protocol.

Dinitrodibenzothiophene Derivatives: Triply fused 1,3-diazepine derivatives have been synthesized from a dinitrodibenzothiophene derivative through an acidic reduction of sterically hindered nitro groups in the presence of an aldehyde or ketone. chemrxiv.org While this method yields a 1,3-diazepine, it demonstrates the principle of constructing a seven-membered diazepine ring through the transformation of a complex heterocyclic system.

| Starting Heterocycle | Reaction Type | Product | Reference(s) |

| Cyclobutenones | Tandem electrocyclization | Monocyclic 1,2-diazepines | researchgate.net |

| Pyridines | Photochemical rearrangement of pyridinium ylides | 1,2-Diazepines | researchgate.net |

| Dinitrodibenzothiophene Derivatives | Reductive cyclization | Fused 1,3-diazepines | chemrxiv.org |

Cascade and annulation reactions provide a highly efficient means of constructing complex molecular architectures, including the 1,2-diazepane ring, in a single synthetic operation. These reactions involve the sequential formation of multiple bonds, often with a high degree of stereocontrol.

[4+3] Annulation: The [4+3] cycloaddition reaction is a prominent strategy for the synthesis of the 1,2-diazepine motif. This has been demonstrated in the reaction between activated azoalkenes and 1,3-dipolarophiles. chemrxiv.org A regio- and enantioselective formal [4+3] annulation reaction between enals and in situ formed azoalkenes has been achieved using N-heterocyclic carbene (NHC) catalysis, leading to a diverse set of 1,2-diazepine derivatives in good yields and with excellent enantioselectivities. researchgate.net

[5+2] Annulation: A palladium-catalyzed [5+2] annulation of N-arylhydrazones with alkynes has been developed to access benzo[d] chemrxiv.orgresearchgate.netdiazepines. researchgate.net This reaction proceeds through a metal-catalyzed Csp²-H annulation.

[4+1] Annulation: Interestingly, by modifying the N-heterocyclic carbene (NHC) catalyst, the reaction between enals and azoalkenes can be switched from a [4+3] to a formal [4+1] annulation, affording functionalized pyrazoles instead of 1,2-diazepines. chemrxiv.orgresearchgate.net This highlights the crucial role of the catalyst in controlling the reaction pathway.

| Annulation Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| [4+3] Annulation | Enals and Azoalkenes | N-Heterocyclic Carbene (NHC) | 1,2-Diazepines | chemrxiv.orgresearchgate.net |

| [5+2] Annulation | N-Arylhydrazones and Alkynes | Palladium(II) acetate/Copper(II) acetate | Benzo[d] chemrxiv.orgresearchgate.netdiazepines | researchgate.net |

| [4+1] Annulation | Enals and Azoalkenes | Modified N-Heterocyclic Carbene (NHC) | Pyrazoles | chemrxiv.orgresearchgate.net |

Modern Catalytic and Environmentally Conscious Synthetic Protocols

The development of modern catalytic systems has revolutionized the synthesis of heterocyclic compounds, including 1,2-diazepanes. These methods often offer higher efficiency, selectivity, and more environmentally benign reaction conditions compared to classical approaches.

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations. In the context of 1,2-diazepine synthesis, NHCs have been instrumental in promoting formal [4+3] annulation reactions. The reaction between enals and in situ generated azoalkenes, catalyzed by a chiral NHC, provides a highly regio- and enantioselective route to a variety of 1,2-diazepine derivatives. chemrxiv.orgresearchgate.net The choice of the NHC catalyst is critical, as it can be used to switch the reaction pathway to a formal [4+1] annulation, leading to the formation of pyrazoles. chemrxiv.orgresearchgate.net This catalytic system demonstrates a high level of control over the reaction outcome, allowing for the selective synthesis of different heterocyclic scaffolds from the same starting materials.

Palladium catalysis has become an indispensable tool in modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. A notable application in the synthesis of diazepine systems is the palladium-catalyzed [5+2] annulation of N-arylhydrazones with alkynes to produce benzo[d] chemrxiv.orgresearchgate.netdiazepines. researchgate.net This method, which utilizes Pd(OAc)₂ as the catalyst and Cu(OAc)₂ as an oxidant, proceeds in good to moderate yields and is tolerant of both electron-donating and electron-withdrawing groups on the substrates. researchgate.net The key step in this transformation is a metal-catalyzed Csp²-H annulation.

Catalyst-Free and Green Chemistry Approaches for 1,2-Diazepine Derivatives

In alignment with the principles of green chemistry, recent research has focused on developing synthetic routes that minimize waste, avoid hazardous reagents, and operate under mild, catalyst-free conditions. A notable advancement is the one-pot, pseudo-seven-component synthesis of polysubstituted pyrazolyl-1,2-diazepine derivatives. This method proceeds efficiently under catalyst-free conditions in ethanol at room temperature.

The reaction involves the initial formation of 1,1-dihydrazino-2-nitroethylene (DHNE) from 1,1-bis(methylthio)-2-nitroethylene (BMTNE) and hydrazine hydrate. Subsequently, the addition of aryl aldehydes and malononitrile in the presence of atmospheric oxygen as the oxidant leads to the desired pyrazolyl-1,2-diazepine products in good to excellent yields. This approach is lauded for its operational simplicity, use of a green solvent (ethanol), readily available starting materials, and high functional group tolerance, representing a significant step forward in the sustainable synthesis of complex diazepine structures.

Table 1: Catalyst-Free Synthesis of Pyrazolyl-1,2-Diazepine Derivatives This table summarizes the yields for the synthesis of various poly-substituted pyrazolyl-1,2-diazepine derivatives using a one-pot, catalyst-free method in ethanol.

| Entry | Ar (Aryl Aldehyde) | Time (h) | Yield (%) |

| 1 | C6H5 | 5 | 94 |

| 2 | 4-MeC6H4 | 6 | 90 |

| 3 | 4-MeOC6H4 | 5 | 95 |

| 4 | 4-ClC6H4 | 5 | 96 |

| 5 | 4-BrC6H4 | 5 | 94 |

| 6 | 4-NO2C6H4 | 8 | 85 |

| 7 | 3-NO2C6H4 | 8 | 87 |

| 8 | 2-ClC6H4 | 6 | 92 |

Photochemical Synthesis and Rearrangements in 1,2-Diazepine Chemistry

Photochemistry offers a unique and powerful method for the construction and rearrangement of 1,2-diazepine rings. The foundational approach involves the photochemical rearrangement of 1-iminopyridinium ylides. Under UV light irradiation, these ylides undergo a skeletal transformation, inserting a nitrogen atom into the pyridine ring to form the 1,2-diazepine core. This method has been refined into a user-friendly, one-pot sequence that begins with pyridine derivatives, which are converted in situ to the corresponding 1-aminopyridinium ylides before being rearranged photochemically.

A key aspect of this photochemical route is the postulation of a singlet excited state being responsible for the isomerization into the 1,2-diazepine. These diazepines can undergo further photochemical transformations. For instance, irradiation can induce a disrotatory electrocyclic reaction to yield 2,3-diaza[3.2.0]bicycloheptadiene structures.

More recently, this photochemical strategy has been integrated with other reactions to create more complex molecules. For example, a one-pot sequence has been developed to prepare novel 1,2-diazepine-fused β-lactams. This process involves the photochemical Wolff rearrangement of α-diazoketones to generate ketenes. These in-situ generated ketenes then undergo a Staudinger-type [2+2] cyclization with the imine moiety of the 1,2-diazepine ring, which is itself formed photochemically in the same pot.

Table 2: Selected Photochemical Syntheses of 1,2-Diazepine Derivatives This table highlights key photochemical reactions in 1,2-diazepine chemistry, including the foundational ring synthesis and a subsequent functionalization reaction.

| Starting Material | Reaction Type | Product | Conditions | Yield (%) |

| 1-Iminopyridinium Ylide | Photochemical Rearrangement | 1-Isopropoxycarbonyl-1,2-diazepine | UV irradiation (Pyrex filter), Benzene (B151609) | 90 |

| α-Diazoketone + 1,2-Diazepine | Wolff Rearrangement + [2+2] Cyclization | 1,2-Diazepine-fused β-lactam | UV irradiation (365 nm) | 70-99 |

Stereoselective Synthesis of Functionalized 1,2-Diazepane Derivatives

The development of stereoselective methods to synthesize saturated 1,2-diazepane rings (also known as tetrahydro-1H-1,2-diazepines) is crucial for accessing chiral molecules with potential biological activity. A significant breakthrough in this area is the N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+4] annulation. acs.orgnih.gov

This methodology allows for the efficient construction of functionalized 1,2-diazepanes with two adjacent stereocenters in high yields and with excellent control over both diastereoselectivity and enantioselectivity. acs.org The reaction involves the annulation of N-tosylhydrazones (serving as the three-atom component) with 2-bromoenals (the four-atom component) using a chiral NHC catalyst. acs.orgnih.gov The resulting tetrahydro-1H-1,2-diazepine products are obtained with high diastereomeric ratios (typically >20:1) and enantiomeric excesses (up to 99%). acs.org

An alternative approach using this strategy employs α,β-unsaturated aldehydes in the presence of an oxidant, which also furnishes the desired 1,2-diazepane products with high stereoselectivity. acs.org This NHC-catalyzed annulation represents a powerful and modern strategy for the enantioselective synthesis of complex, functionalized 1,2-diazepane scaffolds from readily accessible starting materials. acs.orgnih.gov

Table 3: NHC-Catalyzed Asymmetric [3+4] Annulation for 1,2-Diazepane Synthesis This table shows representative results for the stereoselective synthesis of functionalized tetrahydro-1H-1,2-diazepines using a chiral N-heterocyclic carbene catalyst.

| Entry | Hydrazone Substituent (R1) | 2-Bromoenal Substituent (R2) | Yield (%) | dr | ee (%) |

| 1 | Phenyl | Phenyl | 85 | >20:1 | 98 |

| 2 | 4-Methylphenyl | Phenyl | 83 | >20:1 | 99 |

| 3 | 4-Chlorophenyl | Phenyl | 86 | >20:1 | 97 |

| 4 | 2-Thienyl | Phenyl | 75 | >20:1 | 96 |

| 5 | Phenyl | 4-Bromophenyl | 82 | >20:1 | 98 |

| 6 | Phenyl | 2-Naphthyl | 80 | >20:1 | 97 |

Iii. Reactivity and Advanced Chemical Transformations of 1,2 Diazepane Scaffolds

Cycloaddition Reactions Involving 1,2-Diazepine Systems (e.g., 1,3-Dipolar Cycloaddition with Nitrile Oxides)

Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems. While the fully saturated 1,2-diazepane ring lacks the π-systems typically involved in many cycloadditions, its partially unsaturated derivatives, 1,2-diazepines, readily participate in such transformations. A notable example is the 1,3-dipolar cycloaddition with nitrile oxides.

Theoretical studies on the 1,3-dipolar cycloaddition of nitrile oxide with 1,2-diazepine have been conducted to understand the peri- and regioselectivity of the reaction. These studies have explored the various dipolarophilic sites within the 1,2-diazepine molecule. The outcomes of these reactions are highly dependent on the tautomeric form of the 1,2-diazepine. The reaction can lead to the formation of bis-cycloadducts, where two molecules of the nitrile oxide add to the diazepine (B8756704) ring. For instance, the reaction can yield a bis-cycloadduct like 5,10-dioxa-1,2,4,11-tetrazatricyclo[7.3.1.02,6]trideca-3,7,11-triene as the favored product. researchgate.net

In the case of substituted 1,2-diazepines, such as those that can be considered dienes, Diels-Alder reactions can occur. For example, after a [2+2] cyclization to form a fused β-lactam, the remaining 1,2-diazepine ring can act as an electron-rich diene and react with dienophiles like tetracyanoethylene (B109619) (TCNE) to form tetracyclic bridged compounds. chemrxiv.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref |

| 1,2-Diazepine | Nitrile Oxide | 1,3-Dipolar Cycloaddition | Bis-cycloadduct | researchgate.net |

| 1,2-Diazepine-fused β-lactam | Tetracyanoethylene | Diels-Alder | Tetracyclic bridged compound | chemrxiv.org |

| Acyl ketenes | 1,2-Diazepines | [4+2] Cyclization | Oxazinone-fused 1,2-diazepines | chemrxiv.org |

Intramolecular Cyclization Pathways and Ring Contraction Phenomena

The 1,2-diazepane scaffold can undergo intramolecular cyclization reactions to form bicyclic and polycyclic systems. These transformations are often key steps in the synthesis of complex nitrogen-containing heterocycles. One strategy involves the intramolecular cyclization of corresponding hydrazides under Bischler–Napieralski reaction conditions to synthesize 5H- researchgate.netbenzofuro[2,3-d] chemrxiv.orgresearchgate.netdiazepines. researchgate.net Similarly, palladium-catalyzed [5+2] annulation of N-arylhydrazones with alkynes provides a route to benzo[d] chemrxiv.orgresearchgate.netdiazepines. researchgate.net

Furthermore, the regioselective cyclization of certain precursors can lead to fused 1,2-diazepines. The choice of solvent can influence the reaction pathway, with cyclization occurring in acetic or propionic acid to yield the fused diazepine system. researchgate.net Another approach involves the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides to furnish azetidine-fused 1,4-benzodiazepine (B1214927) derivatives, which can subsequently undergo ring-opening to yield functionalized benzodiazepines. nih.gov

Ring contraction phenomena have also been observed in partially saturated diazepine systems. For instance, the Wolff rearrangement of α-diazoketones can lead to the formation of a ketene (B1206846) which is accompanied by a ring contraction. This reactive intermediate can be trapped by 1,2-diazepines to form spirocyclic products. chemrxiv.org Another example is the rearrangement of 5-chlorotetrazolo[1,5-a]pyridines/2-azido-6-chloropyridines, which proceeds through transient 1,3-diazepines and results in the formation of 3-cyanopyrroles. nih.govrsc.org

| Starting Material | Reaction Conditions | Product | Phenomenon | Ref |

| Hydrazide derivatives | Bischler–Napieralski | 5H- researchgate.netbenzofuro[2,3-d] chemrxiv.orgresearchgate.netdiazepines | Intramolecular Cyclization | researchgate.net |

| N-Arylhydrazones and alkynes | Palladium catalyst | Benzo[d] chemrxiv.orgresearchgate.netdiazepines | Intramolecular Cyclization | researchgate.net |

| 1-(2-Bromobenzyl)azetidine-2-carboxamides | CuI/N,N-dimethylglycine | Azetidine-fused 1,4-benzodiazepines | Intramolecular Cyclization | nih.gov |

| α-Diazoketones | Photochemical irradiation | Spirocyclic products | Ring Contraction | chemrxiv.org |

| 5-Chlorotetrazolo[1,5-a]pyridines | Photolysis | 3-Cyanopyrroles | Ring Contraction | nih.govrsc.org |

Derivatization and Functionalization Strategies on the 1,2-Diazepane Ring

The functionalization of the 1,2-diazepane ring is crucial for modifying its physicochemical properties and for the synthesis of new derivatives with potential applications. The two nitrogen atoms of the 1,2-diazepane scaffold are key sites for derivatization.

N-Functionalization: The nitrogen atoms can be readily functionalized through alkylation and acylation reactions. For instance, N-alkylation of 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole with various alkyl halides has been reported to yield N-substituted derivatives. nih.gov Similarly, N-acylation can be achieved using acylating agents. These reactions are fundamental for introducing a wide range of substituents onto the diazepine ring. A new method for the synthesis of 1,4-benzodiazepine derivatives involves a one-pot reaction that proceeds through N-benzylation of methyl 1-arylaziridine-2-carboxylates. nih.gov

C-Functionalization: While direct C-H functionalization of the saturated 1,2-diazepane ring can be challenging, functionalization at the carbon atoms is often achieved during the synthesis of the ring system or by using pre-functionalized starting materials. For example, an N-heterocyclic carbene (NHC)-catalyzed asymmetric [3+4] annulation reaction of N-Ts hydrazones with 2-bromoenals has been developed to produce functionalized tetrahydro-1H-1,2-diazepines. researchgate.net In the context of benzodiazepines, late-stage C-H functionalization has been demonstrated, for example, through palladium-catalyzed arylation of 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. figshare.com

The following table summarizes some of the derivatization and functionalization strategies for diazepine systems.

| Functionalization Type | Reaction | Reagents/Catalysts | Substrate | Ref |

| N-Alkylation | Alkylation | Alkyl halides | 2,3,4,5-Tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole | nih.gov |

| N-Benzylation | N-Alkylation | N-[2-Bromomethyl(aryl)]trifluoroacetamides | Methyl 1-arylaziridine-2-carboxylates | nih.gov |

| C-Functionalization | Asymmetric [3+4] Annulation | NHC catalyst | N-Ts hydrazones, 2-bromoenals | researchgate.net |

| C-Arylation | C-H Activation | Palladium catalyst | 5-Phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | figshare.com |

Iv. Comprehensive Structural Elucidation and Conformational Analysis of 1,2 Diazepane Derivatives

Advanced Spectroscopic Characterization Techniques

A multi-faceted approach utilizing various spectroscopic methods is necessary to fully characterize the structure of 1,2-diazepane derivatives, from atomic connectivity to the spatial arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2-diazepane derivatives in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule. In N-substituted researchgate.netresearchgate.netdiazepino[4,5-b]indol-4-ones, the non-planar configuration of the diazepine (B8756704) ring leads to distinct signals for the axial and equatorial protons of the methylene (B1212753) groups. For instance, the methylene protons in one derivative appear as two broadened singlets at chemical shifts of 3.00 and 3.51 ppm, indicating a reduced conformational mobility of the seven-membered ring. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a valuable tool for directly probing the electronic environment of the nitrogen atoms in the 1,2-diazepane ring. Studies on related 1,5-benzodiazepin-2-ones have shown that ¹⁵N NMR data, often obtained through ¹H,¹⁵N-chemical shift correlation spectra (HSQC and HMBC), are characteristic for enamines and amides within diazepine systems and can unambiguously confirm the proposed structures of various isomers. researchgate.net

¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR offers a highly sensitive method for structural and quantitative analysis due to the wide chemical shift range and the 100% natural abundance of the ¹⁹F isotope. huji.ac.ilslideshare.net In studies of flurazepam dihydrochloride (B599025), a related benzodiazepine (B76468), ¹⁹F NMR was sensitive enough to detect trace amounts (<1%) of degradation products and to monitor the equilibrium between different forms of the molecule in solution. nih.gov This technique is particularly useful for identifying and quantifying different species in a sample. nih.govrsc.org

GIAO-Calculated Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to calculate theoretical NMR chemical shifts. imist.maimist.mamdpi.com These calculated values are then compared with experimental data to aid in signal assignment and to validate the proposed structure. A strong linear correlation between the theoretical and experimental proton chemical shifts has been demonstrated for researchgate.netresearchgate.netdiazepino[4,5-b]indole derivatives, confirming the accuracy of the GIAO method in predicting the NMR spectra for this class of compounds. researchgate.netresearchgate.net This combined experimental and computational approach is a powerful tool for structural elucidation. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Methylene Protons in a researchgate.netresearchgate.netdiazepino[4,5-b]indol-4-one Derivative This interactive table provides illustrative chemical shift values that demonstrate the diastereotopic nature of methylene protons in a conformationally constrained 1,2-diazepane ring system.

| Compound | Proton | Chemical Shift (ppm) |

|---|---|---|

| 3a | -CH₂- (axial) | 3.00 |

| 3a | -CH₂- (equatorial) | 3.51 |

| 3b | -CH₂- (axial) | 2.98 |

| 3b | -CH₂- (equatorial) | 4.30 |

Data sourced from a study on researchgate.netresearchgate.netdiazepino[4,5-b]indole derivatives. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 1,2-diazepane dihydrochloride, key vibrational modes would include N-H stretching and bending, C-H stretching, and C-N stretching. In related benzodiazepine derivatives, characteristic absorptions are observed for the C=O stretching mode (around 1660-1690 cm⁻¹) and the C=N stretching mode (around 1605-1610 cm⁻¹). researchgate.netresearchgate.netnih.gov The presence of strong N-H stretching bands would be expected in the IR spectrum of the dihydrochloride salt due to the protonated nitrogen atoms.

Table 2: Typical IR Absorption Frequencies for Functional Groups in Diazepine Derivatives This interactive table lists characteristic vibrational frequencies for key functional groups found in related benzodiazepine structures.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1660 - 1690 | researchgate.netnih.gov |

| Imine (C=N) | Stretch | 1605 - 1610 | researchgate.netnih.gov |

| Carbon-Chlorine (C-Cl) | Stretch | 580 - 710 | researchgate.netresearchgate.net |

| Aromatic C=C | Stretch | 1490 - 1601 | researchgate.net |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, by analyzing the fragmentation patterns, it is possible to deduce the structure of the molecule. chemguide.co.uk In the mass spectra of related diazepam derivatives, the molecular ion peak is typically observed, and fragmentation often involves the opening of the seven-membered diazepine ring. researchgate.netresearchgate.net Common fragmentation pathways for 1,5-benzodiazepin-2-ones involve cleavages of the N-1–C-2 and C-3–C-4 bonds of the saturated seven-membered ring. sphinxsai.com For this compound, one would expect to observe the molecular ion corresponding to the free base after the loss of two HCl molecules, followed by characteristic fragmentation of the diazepane ring.

Table 3: Illustrative Mass Spectrometry Fragmentation of Diazepam This interactive table shows major fragment ions observed in the MS/MS spectrum of protonated Diazepam, a related 1,4-benzodiazepine (B1214927), demonstrating typical fragmentation pathways.

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Loss |

|---|---|---|

| 285.2 | 257 | COH |

| 285.2 | 228 | CH₃NCO (from ring opening) |

| 285.2 | 193.1 | - |

| 257 | 154 | Benzonitrile |

Data adapted from fragmentation studies of Diazepam. researchgate.netresearchgate.netlibretexts.org

X-ray crystallography provides precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the ring system. Studies on various benzodiazepine derivatives have revealed that the seven-membered diazepine ring typically adopts a non-planar conformation to minimize steric strain. researchgate.net In many N,N-disubstituted-1,4-diazepane derivatives, the ring is found to exist in a twist-boat conformation. nih.gov Similarly, some 1,5-benzodiazepine derivatives adopt a boat-shaped conformation in the crystalline state. researchgate.net This solid-state data is crucial for understanding the intrinsic conformational preferences of the diazepine ring system.

Circular Dichroism (CD) spectroscopy is a valuable technique for studying the conformation of chiral molecules in solution. arxiv.orgmdpi.com Although simple 1,2-diazepane may not be chiral, substitution on the ring can create stereogenic centers. Furthermore, even without a chiral center, the non-planar diazepine ring can exist as a mixture of two rapidly interconverting chiral conformers (P and M helicity), a phenomenon known as atropisomerism. researchgate.net CD spectroscopy has been used to study the binding of diazepam to proteins, revealing that one conformer is preferentially bound. researchgate.netnih.gov This technique can therefore provide insights into the conformational dynamics and stereochemistry of 1,2-diazepane derivatives in a solution environment, which is often more biologically relevant than the solid state. nih.govnih.gov

In-depth Conformational Studies of the Seven-Membered 1,2-Diazepane Ring

The seven-membered 1,2-diazepane ring is a flexible system with a complex conformational landscape. princeton.edu Unlike the well-defined chair conformation of cyclohexane, medium-sized rings like diazepane adopt conformations that minimize transannular strain (unfavorable interactions between atoms across the ring). princeton.eduwesternsydney.edu.au

Computational modeling, alongside experimental data from NMR and X-ray crystallography, is a key tool for exploring this landscape. nih.govresearchgate.net For related 1,4- and 1,5-diazepane systems, studies have consistently shown that low-energy conformations include various boat and twist-boat forms. nih.gov For example, NMR, X-ray, and molecular modeling studies of N,N-disubstituted-1,4-diazepane antagonists identified an unexpected low-energy conformation featuring a twist-boat ring structure stabilized by an intramolecular π-stacking interaction. nih.gov The presence of substituents and the protonation state of the nitrogen atoms, as in this compound, would significantly influence the relative energies of these conformers and the barriers to ring inversion. The non-planar nature of the ring is a consistent finding, as evidenced by the diastereotopic nature of methylene protons in the ¹H NMR spectra of substituted derivatives. researchgate.net

Analysis of Ring Puckering and Conformational Flexibility

The conformation of a non-planar seven-membered ring, such as 1,2-diazepane, can be precisely described using the Cremer-Pople puckering parameters. nih.gov For a seven-membered ring, there are four such parameters (N-3=4, where N=7) that span two distinct pseudorotational subspaces. smu.edu These are typically defined as two puckering amplitudes, q₂ and q₃, and two phase angles, φ₂ and φ₃. researchgate.net These parameters map the conformation of the ring onto the surface of a torus, allowing for the precise categorization of various symmetrical and intermediate forms. smu.edu

The primary, high-symmetry conformations available to a seven-membered ring are the Chair (C), Twist-Chair (TC), Boat (B), and Twist-Boat (TB). researchgate.netacs.org The conformational space is generally divided into two families: the chair/twist-chair family and the boat/twist-boat family. Within these families, pseudorotation pathways allow for interconversion between related conformations, for example, between multiple equivalent chair and twist-chair forms. chemrxiv.org

For saturated seven-membered heterocycles, the twist-chair conformation is often the global energy minimum, being more stable than the chair form. researchgate.net The boat and twist-boat families are typically higher in energy. The presence of heteroatoms, such as the two adjacent nitrogen atoms in 1,2-diazepane, significantly influences the geometry and relative energies of these conformations due to altered bond lengths, bond angles, and torsional potentials compared to the all-carbon analogue, cycloheptane.

The flexibility of the 1,2-diazepane ring means that it does not exist in a single rigid conformation but rather as a dynamic equilibrium of multiple interconverting forms. The relative populations of these conformers are determined by their respective free energies.

Table 1: Cremer-Pople Puckering Parameters for Idealized Seven-Membered Ring Conformations

| Conformation | Puckering Amplitude (q₂) | Puckering Amplitude (q₃) | Phase Angle (φ₂) | Phase Angle (φ₃) |

| Chair (C) | 0 | >0 | Any | Any |

| Boat (B) | >0 | 0 | 0° or 180° | Any |

| Twist-Chair (TC) | >0 | >0 | Any | Any |

| Twist-Boat (TB) | >0 | 0 | 90° or 270° | Any |

| This interactive table summarizes the theoretical puckering parameters for the primary symmetrical conformations of a seven-membered ring. The actual values for 1,2-diazepane derivatives would deviate based on specific substitution patterns and electronic effects. |

Impact of Substituent Effects on 1,2-Diazepane Ring Conformation

The introduction of substituents onto the 1,2-diazepane ring has a profound impact on its conformational equilibrium. The size, polarity, and position of the substituents can shift the preference from one conformation to another by introducing steric and electronic effects.

Steric Effects: Bulky substituents generally prefer to occupy positions that minimize steric hindrance. In substituted cyclohexanes, this leads to a strong preference for the equatorial position in a chair conformation. msu.edu For the more flexible seven-membered ring, the situation is more complex. A substituent's preference for an "axial-like" or "equatorial-like" position will depend on the specific conformation (e.g., Chair vs. Twist-Chair) and the nature of the 1,3-diaxial-type interactions present in that geometry. msu.edu For instance, placing a bulky group on certain carbon atoms of a 1,2-diazepane ring could destabilize specific chair or boat forms, thereby increasing the population of alternative twist-chair conformations where steric strain is relieved.

The interplay between these steric and electronic factors determines the final conformational outcome. In some cases, electronic effects can override steric preferences, leading to the adoption of conformations that place bulky groups in seemingly hindered positions.

Table 2: Predicted Influence of Substituent Type on Conformational Preference

| Substituent Type | Position on Ring | Primary Effect | Likely Conformational Impact |

| Bulky, Non-polar (e.g., -C(CH₃)₃) | Any Carbon | Steric Hindrance | Favors conformations that place the substituent in the least sterically crowded position (pseudo-equatorial). |

| Small, Electronegative (e.g., -F, -OCH₃) | C3 or C7 | Electronic (Gauche Effect) | May favor specific pseudo-axial orientations to maximize stabilizing gauche interactions with nitrogen lone pairs. |

| Acyl or Sulfonyl (e.g., -COCH₃) | N1 or N2 | Electronic & Steric | Can alter the nitrogen inversion barrier and influence the planarity of the substituted nitrogen atom, shifting the ring equilibrium. |

| This interactive table outlines general principles governing how different types of substituents are expected to influence the conformational equilibrium of the 1,2-diazepane ring. |

Experimental and Theoretical Approaches to Conformational Energy Barriers

The various conformations of 1,2-diazepane are not static but are in constant, rapid interconversion at room temperature. The rate of this interconversion is governed by the height of the activation energy barriers separating the conformers. These energy barriers can be determined using both experimental and computational techniques.

Experimental Methods: Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a primary experimental tool for measuring conformational energy barriers. nih.gov At room temperature, the rapid interconversion of conformers results in an averaged NMR spectrum. As the temperature is lowered, the rate of interconversion decreases. At a sufficiently low temperature (the coalescence temperature), the signals for individual conformers begin to broaden and then resolve into separate peaks for each distinct conformation. By analyzing the spectra at different temperatures, particularly the coalescence point, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. For related seven-membered heterocyclic systems like N-substituted 2-benzazepines, chair-to-chair interconversion barriers have been measured to be around 11 kcal/mol using this technique. researchgate.net Another powerful NMR method is 2D Exchange Spectroscopy (EXSY), which can directly probe the exchange between different conformational states. nih.gov

X-ray crystallography provides a static picture of the molecule's conformation in the solid state. nih.gov While this does not provide information about the dynamics or energy barriers of interconversion, it definitively establishes the structure of the lowest-energy conformer in the crystal lattice, which is often one of the low-energy conformations present in solution.

Theoretical Approaches: Computational chemistry offers a powerful complementary approach to studying conformational landscapes. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the 1,2-diazepane ring and its derivatives. nih.govacs.org By performing a systematic conformational search, chemists can locate all the stable conformers (energy minima) and the transition states that connect them. The energy difference between a stable conformer and a transition state corresponds to the activation energy barrier for that particular interconversion process (e.g., Chair to Twist-Boat). These calculations can provide highly accurate energy barriers, often within 1-2 kcal/mol of experimental values, and offer detailed insights into the specific geometric changes that occur during the ring inversion process. nih.gov

Table 3: Comparison of Methods for Determining Conformational Energy Barriers

| Method | Type | Information Provided | Advantages | Limitations |

| Dynamic NMR (DNMR) | Experimental | Free energy of activation (ΔG‡) for conformer interconversion in solution. | Provides data on dynamic processes in a relevant medium (solution). | Can be complex to analyze; requires distinct signals for different conformers at low temperature. |

| X-ray Crystallography | Experimental | Precise solid-state structure of a single conformer. | Unambiguous structural determination. | Provides no dynamic information; solid-state conformation may not be the most stable in solution. |

| Density Functional Theory (DFT) | Theoretical | Geometries and relative energies of all minima (conformers) and transition states; activation energy barriers (ΔE‡). | Allows for the study of unstable transition states; provides detailed geometric data. | Accuracy is dependent on the level of theory and basis set used; calculations are performed in a simulated environment (gas phase or with solvent models). |

| This interactive table compares the primary methods used to investigate the energy barriers associated with the conformational changes in flexible ring systems like 1,2-diazepane. |

V. Computational and Theoretical Chemistry Studies of 1,2 Diazepane Systems

Quantum Chemical Calculations (e.g., Ab initio Methods, Density Functional Theory (DFT) at various levels of accuracy)

Quantum chemical calculations are fundamental to the theoretical investigation of 1,2-diazepane systems. Methods such as ab initio Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to predict the molecular properties of diazepine (B8756704) derivatives. researchgate.netscirp.orgderpharmachemica.com DFT, particularly using hybrid functionals like B3LYP, has proven to be a reliable approach for obtaining a balance between computational cost and accuracy in studying moderately large organic molecules. scirp.org

These calculations are typically performed with various basis sets, such as the Pople-style 6-31G(d,p) or the correlation-consistent cc-pVDZ, to obtain optimized molecular geometries, vibrational frequencies, and thermochemical data. scirp.orgresearchgate.net For instance, in a study on the related 1,2,7-thiadiazepane system, DFT calculations at the B3LYP/cc-pVDZ level were used to locate and optimize the geometries of various conformers. researchgate.net Such studies allow for a detailed analysis of structural parameters (bond lengths, bond angles, and dihedral angles) and the relative stabilities of different stereoisomers. researchgate.netresearchgate.net The primary goal of these quantum chemical calculations is to build a foundational understanding of the electronic and structural properties that govern the behavior of the diazepine ring system.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The seven-membered ring of 1,2-diazepane is inherently flexible, leading to a complex potential energy surface with multiple low-energy conformations. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for exploring this conformational space. nih.govcore.ac.uk These methods can identify the most stable chair, boat, and twist-boat conformations and determine the energy barriers for interconversion between them. nih.gov

For example, studies on N,N-disubstituted 1,4-diazepane antagonists have utilized molecular modeling alongside NMR spectroscopy and X-ray crystallography to identify an unexpected low-energy twist-boat conformation stabilized by intramolecular interactions. nih.gov MD simulations further complement this static picture by providing a dynamic view of the molecule's behavior over time. By simulating the motion of atoms, MD can reveal the accessible conformations and the pathways of conformational change, which is crucial for understanding how these molecules might interact with biological targets like receptors. nih.govnih.gov The combination of these simulation techniques provides a comprehensive map of the conformational landscape, which is fundamental to understanding the molecule's chemical and biological activity. nih.gov

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of 1,2-diazepane is key to predicting its chemical reactivity. Computational methods provide several avenues for this analysis, including the examination of molecular orbitals, electrostatic potential, and charge distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. pku.edu.cn The HOMO acts as an electron donor, so its location and energy are indicative of a molecule's nucleophilicity and its susceptibility to electrophilic attack. youtube.com Conversely, the LUMO is an electron acceptor, and its properties determine the molecule's electrophilicity and its reactivity towards nucleophiles. pku.edu.cnyoutube.com

For a 1,2-diazepane system, FMO analysis would typically show the HOMO localized around the nitrogen atoms, specifically on their lone pair orbitals. This suggests that these nitrogen atoms are the primary sites for protonation and electrophilic attack. The LUMO, on the other hand, would likely be distributed across the σ* antibonding orbitals of the ring. The energy gap between the HOMO and LUMO is also a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. wolfram.com It provides an intuitive guide to the charge distribution and is used to predict and understand intermolecular interactions and reactive sites. researchgate.net The MEP map is color-coded to represent different potential values:

Red regions indicate areas of negative electrostatic potential, which are electron-rich and are the most likely sites for electrophilic attack.

Blue regions correspond to areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green and yellow regions represent areas of near-zero or intermediate potential.

In a molecule like 1,2-diazepane, MEP analysis would reveal regions of high negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons. These sites would be identified as the primary centers for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms attached to the nitrogen and carbon atoms would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis is a powerful method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. researchgate.net

Below is a table illustrating typical hyperconjugative interactions and their stabilization energies as determined by NBO analysis for a diazepine-like system.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N1) | σ(N2-C3) | 3.5 | Lone Pair -> Antibonding |

| n(N1) | σ(C7-C6) | 1.8 | Lone Pair -> Antibonding |

| n(N2) | σ(N1-C7) | 3.2 | Lone Pair -> Antibonding |

| σ(C3-C4) | σ(N2-C3) | 2.1 | Bonding -> Antibonding |

| σ(N1-C7) | σ*(N2-C3) | 0.8 | Bonding -> Antibonding |

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is widely used to predict spectroscopic parameters, which serves as a crucial link between theoretical models and experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for the structural elucidation of complex organic molecules like 1,2-diazepane. dntb.gov.uaresearchgate.net

The Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common approach for calculating NMR chemical shifts (δ). mdpi.com By calculating the isotropic magnetic shielding tensors for a molecule with an optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are then compared with experimental data. A strong correlation between the calculated and observed chemical shifts provides powerful confirmation of the proposed molecular structure and conformation. scirp.orgbohrium.com This integrated computational-experimental approach is highly effective for assigning complex spectra and resolving structural ambiguities. mdpi.com

The following table presents a hypothetical comparison between experimentally measured and computationally predicted ¹³C NMR chemical shifts for a substituted 1,2-diazepane derivative, illustrating the typical accuracy of such predictions.

| Carbon Atom Position | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-311+G(d,p)) | Difference (ppm) |

|---|---|---|---|

| C3 | 52.1 | 53.5 | -1.4 |

| C4 | 28.4 | 29.1 | -0.7 |

| C5 | 25.9 | 26.8 | -0.9 |

| C6 | 29.0 | 29.6 | -0.6 |

| C7 | 55.3 | 56.2 | -0.9 |

Vi. Biological and Medicinal Chemistry Research on 1,2 Diazepine Scaffolds

Strategic Use of 1,2-Diazepines as Privileged Scaffolds in Rational Drug Design

The diazepine (B8756704) core is recognized as a "privileged scaffold" in medicinal chemistry, a term designated for molecular frameworks that can serve as ligands for a diverse range of biological targets. nih.govlookchem.comibmmpeptide.com This versatility stems from favorable physicochemical properties and a unique seven-membered ring geometry. This structure provides a stable framework that can be chemically modified, allowing for the precise placement of functional groups to optimize interactions with target proteins, thereby enhancing both binding affinity and selectivity. nih.gov

Historically, the fusion of a diazepine ring with a benzene (B151609) ring to form benzodiazepines created a class of drugs with well-known anticonvulsant, anxiolytic, and sedative properties. nih.govtandfonline.com This initial success established the scaffold's therapeutic potential. Modern drug discovery has expanded its application, utilizing the diazepine nucleus to design modulators for G-protein coupled receptors (GPCRs), enzyme inhibitors, and ligands for ion channels. nih.govlookchem.com The ability of the diazepine structure to mimic protein secondary structures, such as β-turns, further broadens its utility, enabling the design of molecules that can disrupt protein-protein interactions. nih.govnih.gov Consequently, the 1,2-diazepine scaffold and its related structures are foundational elements in the construction of combinatorial libraries aimed at discovering new lead compounds for a multitude of diseases. nih.govlookchem.com

Principles of Rational Design for 1,2-Diazepine-Based Ligands

The development of potent and selective 1,2-diazepine-based ligands is guided by established principles of rational drug design, which can be broadly categorized into structure-based and ligand-based methodologies.

Structure-based drug design (SBDD) relies on the three-dimensional structural information of a biological target, typically obtained through X-ray crystallography or cryo-electron microscopy. This approach has been instrumental in optimizing diazepine-based inhibitors. For example, the development of inhibitors for the Bromo and Extra-Terminal (BET) family of bromodomains was significantly advanced by obtaining co-crystal structures of diazepine-based compounds bound to the BRD4 protein. nih.gov These structures revealed that a triazole ring fused to the diazepine scaffold effectively mimics acetylated lysine (B10760008), a natural ligand for bromodomains, by forming key interactions with residues like Asn140 in the binding pocket. nih.gov This detailed molecular understanding allows medicinal chemists to make targeted modifications to the scaffold to improve potency and selectivity for specific bromodomain family members. nih.gov

When the 3D structure of a target is unknown, ligand-based methods are employed. nih.govnih.govmdpi.com These strategies derive a model of the target's binding site from the structures of known active ligands.

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target. nih.govyoutube.com For the benzodiazepine (B76468) binding site on the GABA-A receptor, pharmacophore models have been developed based on a wide range of structurally diverse ligands. nih.gov These models serve as 3D search queries to screen large chemical databases for novel compounds that fit the pharmacophoric requirements, leading to the discovery of new molecular entities with the potential for therapeutic activity. nih.gov

Scaffold Hopping is a creative strategy used to identify isofunctional molecules with novel core structures, moving away from an existing chemical series to circumvent patent issues or improve physicochemical and pharmacokinetic properties. nih.govniper.gov.inbhsai.org Starting with a known active diazepine, for instance, chemists can replace the core ring system with a different one while preserving the key pharmacophoric features responsible for biological activity. nih.govniper.gov.in This can lead to the discovery of entirely new classes of compounds that bind to the same target. niper.gov.in

De Novo Design utilizes computational algorithms to build novel molecules from the ground up. By combining information from pharmacophore models and the known structural constraints of a binding site, these programs can generate new diazepine-based structures that are predicted to have high affinity for the target.

Mechanistic Investigations of 1,2-Diazepine Biological Activity

The therapeutic effects of compounds built on the 1,2-diazepine scaffold are rooted in their specific molecular interactions with key proteins involved in physiological and pathological processes.

The most extensively studied mechanism of action for diazepine-based compounds is their modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govnih.gov Benzodiazepines act as positive allosteric modulators, meaning they bind to a site on the receptor distinct from the GABA binding site. nih.govnih.gov This binding, which occurs at the interface of the α and γ subunits, enhances the receptor's affinity for GABA. nih.govpnas.org This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions into the neuron. youtube.comwikipedia.org The subsequent hyperpolarization of the cell membrane makes the neuron less likely to fire, producing the characteristic sedative, anxiolytic, and anticonvulsant effects of these drugs. wikipedia.orgisca.me Research has indicated that diazepines can modulate GABA-A receptors through at least two distinct mechanisms: a high-affinity component in the nanomolar range and a low-affinity component in the micromolar range. nih.govresearchgate.net

In addition to targeting receptors, the versatile diazepine scaffold has been successfully adapted to create potent enzyme inhibitors.

Phosphodiesterase 4 (PDE4): Biochemical and pharmacological studies have demonstrated that diazepam can act as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic AMP (cAMP). nih.govnih.gov By inhibiting PDE4, diazepam can increase intracellular cAMP levels, a mechanism that is independent of its action on GABA-A receptors. nih.gov This PDE4 inhibition may contribute to some of the compound's pharmacological effects. nih.govnih.gov

Dipeptidyl Peptidase 4 (DPP-4): DPP-4 inhibitors, also known as gliptins, are a class of oral medications used to treat type 2 diabetes. wikipedia.orgnih.govnih.govdrugs.comfda.gov They work by increasing levels of incretin (B1656795) hormones, which helps to regulate blood sugar. wikipedia.org While the diazepine scaffold is highly versatile, its application in the design of specific DPP-4 inhibitors is not prominently documented in publicly available research literature.

Bromodomains: A significant recent development has been the emergence of diazepine-based compounds as potent inhibitors of BET (Bromo and Extra-Terminal domain) proteins, such as BRD4. nih.govnih.govacs.org These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in gene transcription. nih.govacs.org Thienotriazolodiazepine derivatives, such as the well-known research compound JQ1, have been designed to fit into the acetyl-lysine binding pocket of BET bromodomains. nih.govnih.gov This inhibition of BET protein function disrupts key transcriptional programs involved in cancer and inflammation, making these compounds promising candidates for new epigenetic therapies. nih.gov

Data Tables

Table 1: Examples of Biological Targets for Diazepine-Based Scaffolds

| Target Class | Specific Target | Example Compound Type | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Ligand-Gated Ion Channel | GABA-A Receptor | Benzodiazepines (e.g., Diazepam) | Positive Allosteric Modulator | nih.gov, nih.gov |

| Enzyme | Phosphodiesterase 4 (PDE4) | Diazepam | Selective Inhibitor | nih.gov, nih.gov |

| Epigenetic Reader | BET Bromodomains (e.g., BRD4) | Thienotriazolodiazepines (e.g., JQ1) | Competitive Inhibitor | nih.gov, nih.gov |

Table 2: Key Interactions in Structure-Based Design of a Diazepine-Based BRD4 Inhibitor

| Compound Feature | Target Residue (BRD4) | Interaction Type | Significance | Reference(s) |

|---|---|---|---|---|

| Triazole Ring | Asn140 | Hydrogen Bonding | Mimics acetylated lysine, crucial for affinity | nih.gov |

| Diazepine Scaffold | - | Provides 3D framework | Positions functional groups for optimal binding | nih.gov |

Receptor Binding Studies and Affinities

Research into 1,2-diazepine scaffolds has significantly focused on their interaction with central nervous system receptors, particularly the γ-aminobutyric acid type A (GABA-A) receptors. nih.govnih.gov These receptors are the primary inhibitory neurotransmitter receptors in the brain and are the site of action for many clinically important drugs. nih.gov Derivatives of the diazepine class, such as benzodiazepines, are known to exert their pharmacological effects by acting as positive allosteric modulators of GABA-A receptors. nih.govwikipedia.org

The binding of these compounds occurs at a specific site on the receptor, distinct from the GABA binding site, often located at the interface between the α and γ subunits (α+/γ2–). nih.govacs.orgnih.gov This interaction does not activate the receptor directly but enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. wikipedia.orgwikipedia.org

The affinity of diazepine derivatives for GABA-A receptors can vary significantly depending on the subtypes of the receptor, which are composed of different combinations of subunits (e.g., α1–6, β1–3, γ1–3). nih.gov For instance, classical benzodiazepines predominantly act on GABA-A receptors composed of α1βγ2, α2βγ2, α3βγ2, and α5βγ2 subunits. nih.gov The α1 subunit is associated with sedative effects, while the α2 subunit is linked to anxiolytic actions. nih.gov The varying affinities of different derivatives for these receptor subtypes are a key focus of research, aiming to develop compounds with more selective pharmacological profiles.

Binding affinities are typically determined through radioligand displacement assays, where the ability of a test compound to displace a known radiolabeled ligand (such as [3H]flunitrazepam) from the receptor is measured. acs.org The results are often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. Studies have demonstrated that even subtle structural changes, such as stereochemistry, can dramatically impact binding affinity. acs.orgnih.gov

Below is a table summarizing the binding affinities (Ki, nM) of several diazepine-like compounds for different GABA-A receptor subtypes. acs.org

| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |

|---|---|---|---|---|

| Compound 1-S | 15.7 ± 1.2 | 5.8 ± 0.6 | 15.6 ± 2.0 | 3.5 ± 0.5 |

| Compound 1-R | 27.3 ± 2.9 | 10.5 ± 1.1 | 29.5 ± 2.9 | 5.4 ± 0.4 |

| Compound 2-S (Triazolam-like) | 10.3 ± 0.9 | 3.8 ± 0.4 | 10.1 ± 1.1 | 4.1 ± 0.3 |

| Compound 3-S (Diazepam-like) | 8.5 ± 0.7 | 6.2 ± 0.5 | 7.9 ± 0.8 | 5.9 ± 0.6 |

| Compound 2-R | >10,000 | >10,000 | >10,000 | >10,000 |

| Compound 3-R | >10,000 | >10,000 | >10,000 | >10,000 |

Structure-Activity Relationship (SAR) Studies for 1,2-Diazepane Derivatives

The pharmacological activity of 1,2-diazepane derivatives is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted, particularly on the 1,4-benzodiazepine (B1214927) class, to understand how different structural modifications influence receptor binding affinity and functional activity. chemisgroup.usacademicjournals.org These studies are crucial for the rational design of new compounds with improved potency and selectivity. nih.gov The core benzodiazepine structure consists of a benzene ring (Ring A) fused to a seven-membered diazepine ring (Ring B), with a phenyl substituent (Ring C) typically at position 5.

Ring A (Benzene Ring):

Position 7: This is a critical position for activity. The presence of an electronegative group, such as a halogen (Cl, Br) or a nitro group (NO2), markedly increases the anxiolytic and sedative properties. slideshare.netresearchgate.net

Positions 6, 8, and 9: Substitution at these positions generally leads to a decrease in activity. slideshare.net

Ring B (Diazepine Ring):

Position 1: A small alkyl substituent (e.g., a methyl group) is considered optimal for activity. egpat.com However, this position is not essential for binding, as some active compounds have only a hydrogen atom. egpat.com

Position 2: A carbonyl group at this position is important for binding to the GABA-A receptor. academicjournals.org Modifications here can significantly alter activity.

Position 3: The length of an alkyl chain at this position can affect both potency and selectivity. blogspot.com Hydroxylation at this position can also influence the pharmacokinetic profile.

Annelation: Fusing an additional electron-rich ring, like a triazole or imidazole (B134444), across the 1,2-bond can produce derivatives with very high affinity for the receptor. slideshare.net

Ring C (Phenyl Ring at Position 5):

This ring is generally required for high affinity.

Positions 2' (ortho) and 6' (ortho): Substitution with electron-withdrawing groups (e.g., Cl, F) at the ortho position can increase activity. Disubstitution at the 2' and 6' positions can further enhance binding affinity.

Position 4' (para): Substitution at the para position is generally not favorable and often leads to a decrease in activity.

The following table summarizes the key SAR findings for diazepine derivatives.

| Structural Position | Modification | Effect on Activity/Affinity | Reference |

|---|---|---|---|

| Ring A - Position 7 | Electronegative group (e.g., -Cl, -NO2) | Markedly increases | slideshare.net |

| Ring A - Positions 6, 8, 9 | Any substituent | Decreases | slideshare.net |

| Ring B - Position 1 | Small alkyl group (e.g., -CH3) | Optimal for activity | egpat.com |

| Ring B - Position 2 | Carbonyl group (C=O) | Important for binding | academicjournals.org |

| Ring B - Position 3 | Hydroxyl group (-OH) | Affects metabolism and duration | blogspot.com |

| Ring B - 1,2 Annelation | Fused triazole or imidazole ring | High affinity | slideshare.net |

| Ring C - Position 2' (ortho) | Electron-withdrawing group (e.g., -Cl, -F) | Increases | researchgate.net |

| Ring C - Position 4' (para) | Any substituent | Decreases | researchgate.net |

Vii. Future Directions and Emerging Research Areas in 1,2 Diazepane Chemistry

Development of Novel and Efficient Synthetic Routes for Architecturally Complex 1,2-Diazepane Systems

The synthesis of architecturally complex and functionally diverse 1,2-diazepane systems is a cornerstone of advancing their therapeutic potential. Researchers are moving beyond classical synthetic methods to develop more efficient and versatile strategies.

One promising approach involves the use of multi-component reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more starting materials. This strategy is being explored for the synthesis of novel benzodiazepines with diverse functional groups, a strategy that can be adapted for 1,2-diazepane analogues. nih.gov Domino reactions, a subset of MCRs, are also being employed to create intricate tricyclic and tetracyclic benzodiazepine (B76468) systems under mild conditions. nih.gov

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of fused 1,2-diazepine derivatives. For instance, the [5 + 2] annulation of N-arylhydrazones with alkynes, catalyzed by palladium, provides a novel and efficient route to benzo[d] nih.govnih.govdiazepines. nih.gov This method proceeds through an eight-membered palladacycle intermediate, enabling the formation of both C-C and C-N bonds in a controlled manner. nih.gov Intramolecular Buchwald-Hartwig amination is another palladium-catalyzed method utilized for the synthesis of tricyclic dibenzo[b,e] nih.govresearchgate.netdiazepinones. nih.gov

Furthermore, N-heterocyclic carbene (NHC)-catalyzed annulation reactions are being developed for the asymmetric synthesis of functionalized tetrahydro-1H-1,2-diazepines. The [3 + 4] annulation of N-Ts hydrazones with 2-bromoenals, for example, yields 1,2-diazepine derivatives with high diastereo- and enantioselectivities. researchgate.net

An innovative strategy for the synthesis of 1,3-diazepane scaffolds involves the cyanamide-induced rearrangement of epoxy-δ-lactams . nih.gov This unprecedented rearrangement provides access to 1,3-diazepane building blocks with natural product-like complexity, which could be conceptually applied to the synthesis of novel 1,2-diazepane systems. nih.gov

The table below summarizes some of the novel synthetic routes being explored for diazepine (B8756704) systems.

| Synthetic Strategy | Catalyst/Reagent | Resulting Scaffold | Key Features |

| Multi-component/Domino Reactions | γ-Fe2O3@SiO2/CeCl3 | Fused Benzodiazepines | One-pot synthesis, high efficiency, mild conditions |

| [5 + 2] Annulation | Palladium catalyst | Benzo[d] nih.govnih.govdiazepines | Efficient C-C/C-N bond formation |

| Intramolecular Buchwald-Hartwig Amination | Pd(OAc)2 / BINAP | Tricyclic Dibenzodiazepinones | Access to complex fused systems |

| [3 + 4] Annulation | N-Heterocyclic Carbene (NHC) | Tetrahydro-1H-1,2-diazepines | High diastereo- and enantioselectivity |

| Rearrangement of Epoxy-δ-lactams | Cyanamide | 1,3-Diazepanes | Access to complex, natural product-like scaffolds |

Integration of Advanced Computational Methods for Deeper Mechanistic Understanding and Predictive Design in 1,2-Diazepane Research

Advanced computational methods are becoming indispensable tools in the study of 1,2-diazepane systems, providing deep insights into their conformational behavior, reaction mechanisms, and interactions with biological targets. These in silico approaches are crucial for the rational design of new and more potent 1,2-diazepane-based therapeutic agents.

Molecular dynamics (MD) simulations are being employed to investigate the conformational dynamics of diazepine rings. For instance, MD simulations have been used to study the reorientation of methyl groups in both crystalline and amorphous diazepam, providing insights into the molecular motions that can influence its pharmacological activity. These simulations, often combined with experimental techniques like quasielastic neutron scattering, help to validate the force fields used and provide a detailed understanding of the dynamic properties of these molecules.

Quantum chemical methods , such as Density Functional Theory (DFT), are utilized to study the molecular geometry and spectroscopic properties of 1,2-diazepine derivatives. DFT calculations have been successfully used to predict the 1H NMR spectra of nih.govnih.govdiazepino[4,5-b]indole derivatives, aiding in their structural characterization. Furthermore, quantum chemical computations can confirm the diastereoselectivity of cycloaddition reactions involved in the synthesis of 1,2-diazepines.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key structural features that govern the biological activity of 1,2-diazepane analogues. By correlating molecular descriptors with biological activity, QSAR models can predict the potency of new derivatives and guide the design of more effective compounds. QSAR analyses have been applied to various benzodiazepine derivatives to understand their binding affinity to different receptors and to predict the activity of novel designer benzodiazepines.

Molecular docking is a powerful computational technique used to predict the binding modes of 1,2-diazepane derivatives to their biological targets. Docking studies have been extensively used to investigate the interactions of benzodiazepines with the GABA-A receptor, helping to elucidate the structural basis of their activity. These studies are also crucial for virtual screening campaigns to identify novel ligands for various targets. The combination of molecular docking with MD simulations provides a more dynamic and accurate picture of the ligand-receptor interactions.

The following table highlights the application of various computational methods in diazepine research.

| Computational Method | Application | Insights Gained |

| Molecular Dynamics (MD) Simulations | Conformational analysis of diazepine rings | Understanding of molecular flexibility and dynamics |

| Density Functional Theory (DFT) | Prediction of spectroscopic properties and reaction outcomes | Structural elucidation and confirmation of reaction stereoselectivity |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives | Identification of key structural features for potency and selectivity |

| Molecular Docking | Predicting ligand-receptor binding modes | Understanding the structural basis of activity and virtual screening |

Exploration of Undiscovered Biological Targets and New Modalities for 1,2-Diazepine Scaffolds

While the GABA-A receptor has been the classical target for benzodiazepines, current research is actively exploring novel biological targets for 1,2-diazepine scaffolds, aiming to expand their therapeutic applications beyond anxiety and sedation.

Bromodomains have emerged as a significant new target for diazepine-based compounds. Certain thienotriazolodiazepines have been identified as potent inhibitors of the BET family of bromodomains, which are involved in the transcriptional activation of genes implicated in cancer and inflammation. nih.gov This discovery highlights the potential of the diazepine scaffold in the development of epigenetic therapies. nih.gov

Cholinesterases are another promising target for 1,2-diazepine derivatives. A series of novel spiroindolin-1,2-diazepines have been designed and synthesized as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov Specific derivatives have shown potent and selective inhibition of acetylcholinesterase (AChE). nih.gov

The versatility of the diazepine scaffold is further demonstrated by its application in targeting a range of other enzymes and receptors. For example, diazepine-based compounds have been developed as inhibitors of farnesyltransferase (FTase) , mitogen-activated protein kinase-activated protein kinase 2 (MK2) , hepatitis C virus (HCV) NS5B polymerase , and histone deacetylases (HDACs) . nih.gov More recently, novel oxazepine and diazepine carboxamides have been reported as inhibitors of heat shock protein 90 (HSP90) , a key target in cancer therapy. nih.gov

Furthermore, the exploration of allosteric modulation of receptors beyond the GABA-A receptor is a growing area of interest. The concept of developing allosteric modulators for targets such as opioid receptors is being investigated, and the diazepine scaffold could serve as a template for designing such molecules. mdpi.com

The table below lists some of the emerging biological targets for diazepine scaffolds.

| Biological Target | Therapeutic Area | Example Diazepine Scaffold |

| Bromodomain-containing proteins (BET) | Cancer, Inflammation | Thienotriazolodiazepines |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Spiroindolin-1,2-diazepines |

| Farnesyltransferase (FTase) | Cancer | 1,4-Benzodiazepine (B1214927) |

| Heat Shock Protein 90 (HSP90) | Cancer | Diazepine carboxamides |

| Endothelin Receptors | Cardiovascular Diseases | Benzo nih.govresearchgate.netdiazepin-2-ones |

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing 1,2-Diazepane dihydrochloride with high yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor diamines under acidic conditions. Key factors include:

- pH control : Maintain a stoichiometric ratio of hydrochloric acid to the diazepane base to ensure complete dihydrochloride formation.

- Temperature optimization : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct minimization .

- Purification : Use recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt, followed by vacuum drying to remove residual solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the seven-membered diazepane ring structure and protonation states. D₂O exchange experiments differentiate NH/Cl⁻ interactions .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., C₅H₁₀N₂·2HCl, MW 163.07) and detect impurities via high-resolution MS .

- FT-IR : Peaks at 2500–2800 cm⁻¹ indicate NH⁺ stretching, while 1600–1650 cm⁻¹ corresponds to C-N vibrations .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Use EN166-certified goggles, nitrile gloves, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation of HCl vapors .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of waste per EPA hazardous chemical guidelines .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize reaction pathways for this compound synthesis?

- Methodological Answer :

- Modeling protonation states : Use hybrid functionals (e.g., B3LYP) with gradient corrections to calculate the energy profile of diazepane HCl adduct formation .

- Solvent effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions, predicting optimal solvents (e.g., water vs. ethanol) for crystallization .

- Transition-state analysis : Identify rate-limiting steps (e.g., ring closure) using frequency calculations and intrinsic reaction coordinate (IRC) methods .

Q. What mechanisms underlie the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability studies : Use accelerated degradation tests (40–60°C, pH 1–9) with HPLC monitoring. Degradation peaks at pH >7 suggest deprotonation and ring-opening .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (>200°C) and correlate with crystallinity data from XRD .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., 25°C, dry environment) .

Q. How does this compound interact with biological macromolecules in preclinical studies?

- Methodological Answer :

- Molecular docking : Simulate binding to target proteins (e.g., lysine-specific demethylases) using AutoDock Vina with CHARMM force fields. Focus on NH⁺···carboxylate interactions .

- Cellular uptake assays : Use fluorescently tagged analogs (e.g., FITC conjugates) and confocal microscopy to track intracellular localization in in vitro models .

- Metabolic stability : Assess hepatic clearance via LC-MS/MS analysis of microsomal incubation samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products